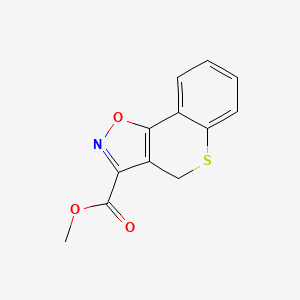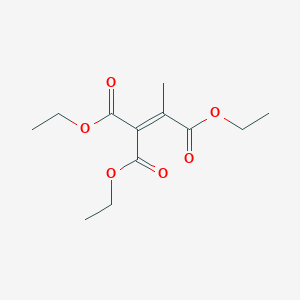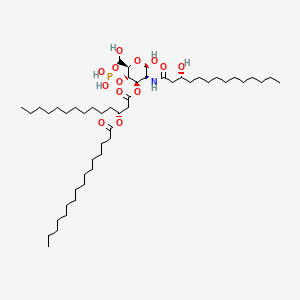
1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol is a complex organic compound characterized by its unique structure, which includes hydroxy, methoxy, and morpholinylmethyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol typically involves multi-step organic reactions. The process begins with the preparation of the phenyl ring substituted with hydroxy, methoxy, and morpholinylmethyl groups. This is followed by the coupling of two such substituted phenyl rings through an ethanediol linkage. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with proteins, enzymes, and receptors, modulating their activity. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.
類似化合物との比較
Similar Compounds
Similar compounds include other bisphenol derivatives with hydroxy, methoxy, and morpholinylmethyl substitutions. Examples include:
- 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanediol
- 1,2-Bis(4-hydroxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol
Uniqueness
1,2-Bis(4-hydroxy-3-methoxy-5-(4-morpholinylmethyl)phenyl)-1,2-ethanediol is unique due to the specific combination of functional groups and their positions on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
6945-28-4 |
|---|---|
分子式 |
C26H36N2O8 |
分子量 |
504.6 g/mol |
IUPAC名 |
1,2-bis[4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C26H36N2O8/c1-33-21-13-17(11-19(23(21)29)15-27-3-7-35-8-4-27)25(31)26(32)18-12-20(24(30)22(14-18)34-2)16-28-5-9-36-10-6-28/h11-14,25-26,29-32H,3-10,15-16H2,1-2H3 |
InChIキー |
KXGOXFFKVYMQCB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)CN2CCOCC2)C(C(C3=CC(=C(C(=C3)OC)O)CN4CCOCC4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




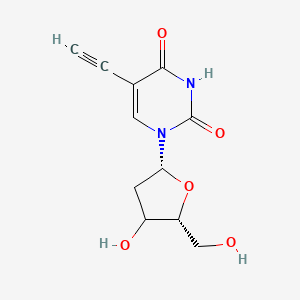

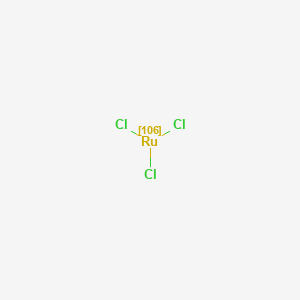

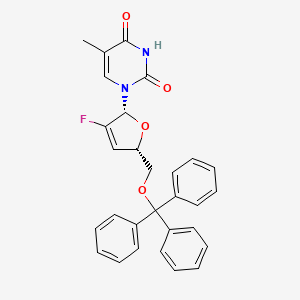
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)
